molecular formula C18H31N3 B2380160 (4-Dimethylamino-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine CAS No. 443903-18-2

(4-Dimethylamino-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine

Cat. No.: B2380160
CAS No.: 443903-18-2
M. Wt: 289.467
InChI Key: QHOMAMNYIIILEC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Dimethylamino-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine typically involves the reaction of 4-dimethylaminobenzyl chloride with 2,2,6,6-tetramethylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Dimethylamino-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction could produce secondary amines.

Scientific Research Applications

(4-Dimethylamino-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Dimethylamino-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (4-Dimethylamino-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine
  • This compound derivatives

Uniqueness

The uniqueness of this compound lies in its structural properties, which allow it to interact with a wide range of molecular targets. This makes it a versatile compound in various research fields .

Properties

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-2,2,6,6-tetramethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N3/c1-17(2)11-15(12-18(3,4)20-17)19-13-14-7-9-16(10-8-14)21(5)6/h7-10,15,19-20H,11-13H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOMAMNYIIILEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NCC2=CC=C(C=C2)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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